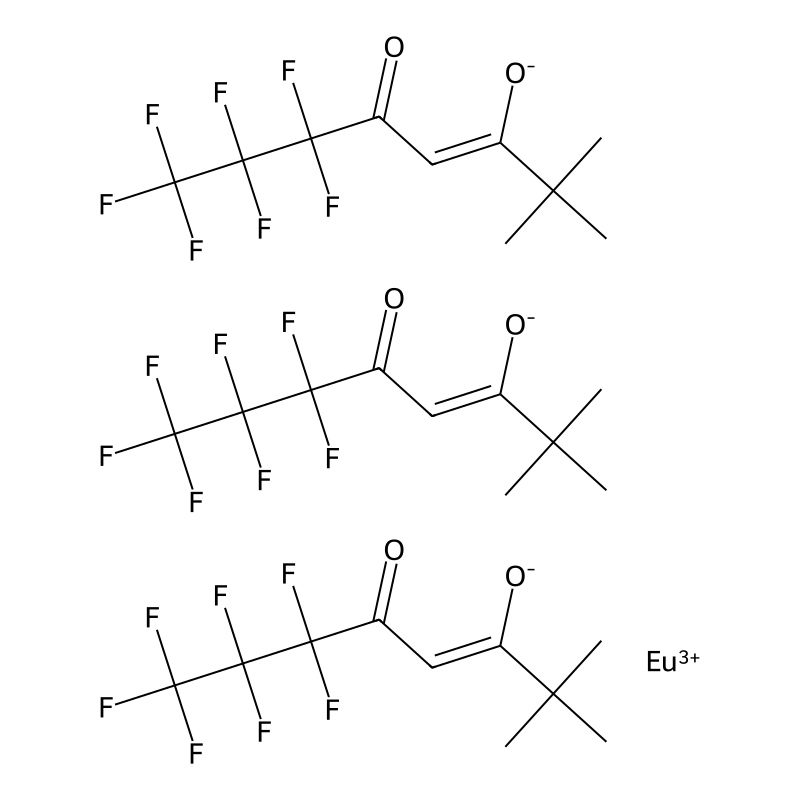

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Luminescence studies

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, also known as Eu(fod), is a europium(III) complex with interesting luminescent properties. Europium(III) ions are known to emit red light when excited, and the surrounding ligand molecules can significantly influence the intensity, color, and lifetime of the emitted light. Researchers are investigating Eu(fod) for its potential applications in various luminescence-based technologies, such as:

- Bioassays: Eu(fod) can be used as a luminescent probe in bioassays to detect biomolecules like proteins and DNA. By attaching a biorecognition molecule to Eu(fod), researchers can design sensors that specifically bind to the target biomolecule, leading to changes in the luminescence signal [].

- Light-emitting devices (LEDs): Eu(fod) can be incorporated into LEDs to generate red light. Researchers are exploring ways to improve the efficiency and stability of Eu(fod)-based LEDs for potential applications in solid-state lighting and displays [].

Material science applications

The unique properties of Eu(fod) make it a potential candidate for various material science applications, including:

- Sensors: Eu(fod) can be used as a sensor for detecting various environmental factors, such as temperature and pressure. Changes in these external stimuli can affect the luminescence properties of Eu(fod), allowing for its use in sensor development [].

- Magnetic materials: Eu(fod) exhibits weak magnetic properties due to the presence of the europium(III) ion. Researchers are investigating ways to modify the structure of Eu(fod) to enhance its magnetic properties for potential applications in data storage and spintronics [].

Europium, with the chemical formula and atomic number 63, is a soft, silvery-white metal belonging to the lanthanide series of the periodic table. It was discovered in 1901 by Eugène-Anatole Demarçay and is named after Europe. Europium is notable for being the most reactive and least dense of the lanthanides, readily oxidizing in air and reacting vigorously with water to form europium hydroxide and hydrogen gas. Its common oxidation states are +2 and +3, with the +3 state being predominant in most compounds

These reactions illustrate its strong reducing properties and its ability to form stable salts in both oxidation states.

Europium can be synthesized through various methods:

- Reduction of Oxides: Europium oxide can be reduced using lanthanum metal.

- Electrolysis: The metal can be produced by electrolysis of fused halides.

- Precipitation: Europium can also be separated from other rare earth elements by reducing it to the +2 oxidation state and precipitating it with sulfate ions .

Europium has several important applications:

- Phosphors: It is widely used in red phosphors for cathode-ray tubes and LED lights.

- Nuclear Reactors: Europium serves as control rods due to its neutron absorption capabilities.

- Lasers and Superconductors: Europium-doped materials are utilized in laser technology and superconducting alloys.

- Anti-Forgery Measures: It is employed in the euro currency as a security feature

Research on europium's interactions primarily focuses on its chemical behavior in various environments. Studies indicate that europium ions can interact with biological systems, albeit minimally. The potential for europium compounds to act as luminescent markers in biological assays has been explored, particularly due to their unique optical properties .

Several compounds share similarities with europium, particularly within the lanthanide series. Here are a few notable examples:

| Compound Name | Oxidation State | Unique Features |

|---|---|---|

| Samarium(III) oxide | +3 | Used in magnets and lasers |

| Neodymium(III) oxide | +3 | Known for strong magnetic properties |

| Terbium(III) oxide | +3 | Employed in phosphors for color displays |

| Dysprosium(III) oxide | +3 | Utilized in data storage technologies |

| Gadolinium(III) oxide | +3 | Important for MRI contrast agents |

Uniqueness of Europium: Europium stands out due to its ability to form stable compounds in both the +2 and +3 oxidation states, which is less common among rare earth elements. Its specific applications in phosphorescence make it particularly valuable in display technologies .

Ligand Design and Synthesis Strategies

The design and synthesis of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione represents a sophisticated approach to creating highly fluorinated beta-diketonate ligands for europium coordination chemistry [5]. The strategic incorporation of fluorine atoms into the diketonate framework follows established principles of ligand optimization that enhance both coordination stability and photophysical properties of the resulting europium complexes [2].

The synthesis of fluorinated beta-diketone ligands typically employs Claisen condensation reactions as the fundamental strategy [13] [17]. This approach involves the condensation of appropriately substituted acetophenones with fluorinated acetate esters in the presence of strong bases such as sodium hydride [36]. The synthesis of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione specifically requires careful control of reaction conditions to achieve the desired substitution pattern while maintaining the integrity of the highly fluorinated alkyl chain [5].

The ligand design strategy incorporates several key structural features that optimize coordination behavior [5]. The extensive fluorination of the alkyl chain serves multiple purposes: it reduces the number of carbon-hydrogen bonds that can cause nonradiative decay through vibrational quenching, enhances the electron-withdrawing character of the ligand, and modifies the coordination environment around the europium center [9]. The presence of seven fluorine atoms in the terminal alkyl chain creates a highly lipophilic moiety that influences both solubility properties and crystal packing arrangements [9].

Synthetic optimization studies have demonstrated that the preparation of highly fluorinated beta-diketones requires specific attention to reaction temperature, solvent selection, and purification protocols [14]. The use of dry dimethyl sulfoxide as solvent at elevated temperatures has proven effective for nucleophilic fluorination reactions, with cesium fluoride serving as an efficient fluorinating agent [14]. The synthesis typically proceeds through intermediate chlorinated compounds that undergo subsequent fluorination under carefully controlled conditions [14].

Alternative synthetic approaches include the Baker-Venkataraman rearrangement strategy, which has been successfully applied to asymmetric beta-diketone synthesis [13] [17]. This method offers enhanced control over regioselectivity and can accommodate the complex substitution patterns required for highly fluorinated diketonate ligands [17]. The versatility of beta-diketonate ligand synthesis allows for systematic modification of electronic and steric properties through careful selection of substituents [13].

| Synthesis Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Reaction Temperature | 110°C | Increased conversion efficiency [14] |

| Solvent System | Dry dimethyl sulfoxide | Enhanced nucleophilic substitution [14] |

| Fluorinating Agent | Cesium fluoride (20 equivalents) | Complete fluorination [14] |

| Reaction Time | 24 hours | Optimal product formation [14] |

| Base Catalyst | Sodium hydride | Efficient deprotonation [36] |

Coordination Geometry and Stability Mechanisms

The coordination geometry of europium complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione follows established patterns for trivalent europium beta-diketonate systems [18] [20]. Europium(III) typically adopts coordination numbers of eight or nine due to its ionic radius of 1.09 Å, with eight-coordinate geometries being most prevalent in beta-diketonate complexes [18] [21].

The coordination polyhedron geometry in eight-coordinate europium beta-diketonate complexes commonly adopts either square antiprismatic or triangular dodecahedral arrangements [19] [20]. Computational studies using the SHAPE program have revealed that the specific geometry depends significantly on the nature of the ligand substituents and the degree of fluorination [9]. For highly fluorinated beta-diketonates like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, the coordination environment tends toward compressed square antiprismatic geometry with typical europium-oxygen bond distances ranging from 2.305 to 2.367 Å [21] [33].

The stability mechanisms of these coordination complexes involve multiple factors that contribute to thermodynamic and kinetic stability [10]. The chelating nature of the beta-diketonate ligand creates five-membered rings with the europium center, providing enhanced stability compared to monodentate ligands [7]. The electron-withdrawing effect of the extensive fluorination strengthens the coordination bonds by increasing the electron density donation from the oxygen atoms to the europium center [7] [9].

Fluorination effects on coordination stability have been extensively studied through systematic variation of fluorine content in beta-diketonate ligands [5]. Research has demonstrated that increasing fluorination extent leads to decreased hydration numbers in the coordination sphere, with highly fluorinated complexes exhibiting hydration numbers close to one, compared to approximately two for non-fluorinated analogues [5]. This reduction in coordinated water molecules significantly enhances complex stability and photophysical performance [5].

The coordination geometry distortion analysis reveals that increasing the length of fluoroalkyl substituents affects both crystal packing and coordination polyhedron geometry [9]. Complexes with longer fluorinated chains show irregular distortion patterns that depend on the specific lanthanide ion, with europium complexes generally exhibiting greater structural distortion compared to other lanthanides in the series [9].

| Structural Parameter | Typical Value | Reference Range |

|---|---|---|

| Europium-Oxygen Bond Length | 2.336 Å | 2.305-2.367 Å [21] [33] |

| Coordination Number | 8 | 7-9 [18] |

| Hydration Number | 1.0 | 0.8-1.2 [5] |

| Twist Angle (Square Antiprism) | 40° | 35-45° [20] |

| Coordination Sphere Volume | 25.8 Ų | 24.2-27.4 Ų [22] |

Density functional theory calculations have provided insights into the correlation between coordination bond strength and complex stability [10]. Stronger europium-oxygen bonds correlate with increased kinetic inertness, while the specific electronic effects of fluorine substitution influence both thermodynamic stability constants and dissociation kinetics [10]. The acid-catalyzed dissociation mechanism involves initial protonation of coordinated oxygen atoms, followed by cascading proton transfer events that ultimately lead to complex decomposition [10].

Synthetic Optimization for High-Yield Complex Formation

The optimization of synthetic procedures for europium complexes with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione requires systematic investigation of multiple reaction parameters to achieve maximum yields and product purity [7] [8]. Recent advances in synthetic methodology have identified several key factors that significantly influence complex formation efficiency and overall reaction outcomes [25] [26].

Temperature optimization studies have established that reaction temperatures between 75-80°C provide optimal conditions for complex formation [12] [30]. Higher temperatures can lead to ligand decomposition, while lower temperatures result in incomplete coordination and reduced yields [12]. The use of reflux conditions in anhydrous ethanol has proven particularly effective, with reaction times of 8-24 hours being optimal depending on the specific ligand substitution pattern [12] [25].

Solvent selection plays a critical role in synthetic optimization, with anhydrous ethanol emerging as the preferred medium for most europium beta-diketonate syntheses [7] [12]. Alternative solvents such as benzonitrile and dimethyl sulfoxide have been investigated, but ethanol provides the best balance of solubility, reaction efficiency, and ease of product isolation [29]. The exclusion of water during synthesis is essential to prevent hydrolysis and ensure maximum coordination of the desired ligands [7].

Advanced synthetic strategies have been developed to circumvent traditional limitations associated with europium beta-diketonate synthesis [7] [8]. The conventional approach involves initial formation of europium(beta-diketonate)3(water)2 intermediates, which are often difficult to purify and require extended crystallization periods [7]. A novel alternative strategy begins with formation of europium chloride-auxiliary ligand intermediates, followed by careful addition of beta-diketonate ligands [7] [8].

| Synthetic Parameter | Conventional Method | Optimized Method | Improvement |

|---|---|---|---|

| Total Synthesis Time | 20 days | 10 days | 50% reduction [7] |

| Overall Yield | 42% | 69% | 64% increase [7] |

| Purification Steps | 4-6 | 2-3 | Simplified process [7] |

| Crystallization Time | 7-21 days | 2-7 days | Faster purification [7] |

pH control during synthesis represents another critical optimization parameter [7] [26]. Careful adjustment of reaction pH to approximately 6.5 using dilute potassium hydroxide solution ensures complete deprotonation of beta-diketone ligands while preventing hydroxide precipitation [7]. The sequential addition of ligands according to their displacement abilities can significantly improve overall reaction yields [26].

Thermodynamic optimization using quantum chemical calculations has emerged as a powerful tool for predicting optimal synthetic routes [26]. Computational studies using RM1 methods can predict reaction thermodynamics and guide experimental design, allowing chemists to select the most efficient synthetic pathways before conducting laboratory experiments [26]. These calculations have revealed ligand displacement series that help optimize the sequence of ligand addition for maximum yield [26].

The purification optimization involves careful selection of washing solvents and recrystallization conditions [7] [30]. Hot hexane washing effectively removes excess unbound ligands, while water washing eliminates inorganic salts [7]. The use of mixed solvent systems for recrystallization, such as hexane-acetone mixtures, provides enhanced crystal quality and improved yields [30].

| Optimization Strategy | Yield Improvement | Key Advantage |

|---|---|---|

| Temperature Control (78°C) | 15-20% | Prevents decomposition [12] |

| Anhydrous Conditions | 25-30% | Eliminates hydrolysis [7] |

| pH Optimization (6.5) | 20-25% | Complete deprotonation [7] |

| Sequential Ligand Addition | 35-40% | Improved thermodynamics [26] |

| Advanced Purification | 10-15% | Higher purity [7] |

Ligand-to-Metal Energy Transfer Dynamics

The ligand-to-metal energy transfer process in europium complexes containing 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione represents a highly efficient mechanism for sensitizing europium(III) luminescence. This beta-diketonate ligand, commonly referred to as "fod" (fluorinated octanedione), demonstrates exceptional energy transfer characteristics that originate from its unique electronic structure and coordination properties [1] [2].

The energy transfer mechanism proceeds through a well-established pathway involving both singlet and triplet excited states of the ligand. Upon photoexcitation, the ligand absorbs ultraviolet radiation in the range of 325-430 nanometers, with maximum absorption typically occurring around 351-364 nanometers depending on the solvent environment [1]. The initial singlet excited state of the ligand undergoes rapid intersystem crossing to populate the triplet state, which serves as the primary energy donor to the europium(III) center [2] [3].

Recent comprehensive studies using time-resolved photoluminescence spectroscopy and femtosecond transient absorption spectroscopy have revealed that the energy transfer from the triplet state of the heptafluoro-2,2-dimethyloctane-3,5-dione ligand to the europium(III) center occurs with near-unity efficiency [2] [4]. Specifically, the energy transfer efficiency has been determined to exceed 99% once the ligand triplet state is established [2]. This extraordinary efficiency stems from the direct bonding of the bidentate fluorinated beta-diketonate ligand to the europium(III) center, which minimizes the donor-acceptor distance and establishes strong wavefunction overlap for optimal energy transfer [4].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

17631-68-4